Cas no 2138037-10-0 ([(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea)
![[(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea structure](https://www.kuujia.com/scimg/cas/2138037-10-0x500.png)
[(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Chemical and Physical Properties
Names and Identifiers
-
- 2138037-10-0
- EN300-1155403
- [(5-{5-[2-(2-methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
- [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
-
- Inchi: 1S/C13H22N4O5/c1-19-6-7-20-5-4-11-16-12(17-22-11)10-3-2-9(21-10)8-15-13(14)18/h9-10H,2-8H2,1H3,(H3,14,15,18)
- InChI Key: CBBYVCLCISVIFH-UHFFFAOYSA-N
- SMILES: O1C(C2=NOC(CCOCCOC)=N2)CCC1CNC(N)=O
Computed Properties
- Exact Mass: 314.15901982g/mol
- Monoisotopic Mass: 314.15901982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 122Ų
[(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155403-10.0g |
2138037-10-0 | 10g |
$4852.0 | 2023-06-09 | |||
Enamine | EN300-1155403-1.0g |
2138037-10-0 | 1g |
$1129.0 | 2023-06-09 | |||
Enamine | EN300-1155403-2.5g |
2138037-10-0 | 2.5g |
$2211.0 | 2023-06-09 | |||
Enamine | EN300-1155403-5.0g |
2138037-10-0 | 5g |
$3273.0 | 2023-06-09 | |||
Enamine | EN300-1155403-0.1g |
2138037-10-0 | 0.1g |
$993.0 | 2023-06-09 | |||
Enamine | EN300-1155403-0.25g |
2138037-10-0 | 0.25g |
$1038.0 | 2023-06-09 | |||
Enamine | EN300-1155403-0.5g |
2138037-10-0 | 0.5g |
$1084.0 | 2023-06-09 | |||
Enamine | EN300-1155403-0.05g |
2138037-10-0 | 0.05g |
$948.0 | 2023-06-09 |
[(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Related Literature
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
Additional information on [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
Introduction to [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea (CAS No. 2138037-10-0)
Compound with the CAS number 2138037-10-0 and the product name [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further research and development.
The core structure of [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea is characterized by the presence of an oxadiazole ring, which is a heterocyclic compound known for its stability and biological activity. The oxadiazole ring is further modified with an oxolane moiety, enhancing the compound's solubility and bioavailability. This structural feature is particularly important in pharmaceutical applications, where the ability to cross the blood-brain barrier or target specific cellular pathways is crucial.
In recent years, there has been a growing interest in oxadiazole derivatives due to their diverse biological activities. These compounds have been shown to exhibit properties such as anti-inflammatory, anti-viral, and anti-cancer effects. The presence of the urea group in the molecular structure of this compound adds another layer of functionality, enabling it to interact with biological targets in multiple ways. This dual functionality makes it a versatile molecule that can be explored for various therapeutic purposes.
One of the most compelling aspects of [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea is its potential application in the treatment of neurological disorders. The combination of the oxadiazole and urea groups suggests that this compound may be able to modulate neurotransmitter systems or interact with specific receptors in the brain. Preliminary studies have indicated that similar derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic benefits.
The synthesis of [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has enabled researchers to construct the desired molecular framework efficiently. These synthetic strategies are not only applicable to this particular compound but also serve as valuable tools for developing other complex molecules in pharmaceutical research.
The pharmacokinetic properties of [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. Initial studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for a potential drug candidate. Further pharmacokinetic studies are necessary to optimize dosing regimens and minimize potential side effects.
In conclusion, [(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea (CAS No. 2138037-10-0) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it an attractive molecule for drug discovery efforts. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, this compound holds great promise for addressing various health challenges.
2138037-10-0 ([(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea) Related Products
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)



